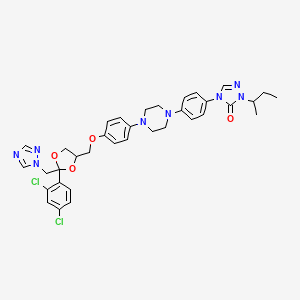

![molecular formula 13C6C2H1515NO6 B602566 N-Acétyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-41-8](/img/structure/B602566.png)

N-Acétyl-D-[ul-13C6;15N]glucosamine

Vue d'ensemble

Description

N-Acetyl-D-[ul-13C6;15N]glucosamine is a labeled derivative of N-Acetyl-D-glucosamine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecule. This compound is primarily used in research to study metabolic pathways and biochemical processes due to its stable isotopic labeling, which allows for precise tracking and analysis.

Applications De Recherche Scientifique

N-Acetyl-D-[ul-13C6;15N]glucosamine is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used in the study of carbohydrate chemistry and metabolic pathways.

Biology: Employed in the investigation of glycoprotein and glycolipid biosynthesis.

Medicine: Utilized in research on metabolic disorders and diseases such as osteoarthritis.

Industry: Applied in the production of labeled compounds for various industrial applications.

Mécanisme D'action

Target of Action

N-Acetyl-D-glucosamine (NAG) is a fundamental component of many important polysaccharides within biological cells, particularly in the exoskeletons of crustaceans . It plays a crucial role in the synthesis of bifidogenic factors and has many important physiological functions within the body .

Mode of Action

The mechanism of action of NAG in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, NAG is involved in glycoprotein metabolism . Comparable to phosphorylation, the addition or removal of N-acetylglucosamine is a means of activating or deactivating enzymes or transcription factors .

Biochemical Pathways

NAG is involved in the metabolism of glycoproteins, known as proteoglycans, which form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Pharmacokinetics

It’s known that nag is a product for proteomics research .

Result of Action

NAG has been shown to have a variety of molecular and cellular effects. It is used clinically to enhance the immune system function, inhibit the excessive growth of cancer cells or fibroblasts, and has a suppressive and therapeutic effect on cancer and malignant tumors . It can effectively treat various inflammations and also has a therapeutic effect on osteoarthritis and joint pain . In vitro studies have shown that NAG markedly promotes cell proliferation and stimulates osteoblast differentiation of mouse calvaria origin MC3T3-E1 cells with increased alkaline phosphatase activity in a concentration-dependent manner .

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-[ul-13C6;15N]glucosamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the GlcNAc-assimilating yeast Scheffersomyces stipitis, N-Acetyl-D-[ul-13C6;15N]glucosamine assimilation leads to increased intracellular accumulation of a wide range of nitrogen-containing compounds .

Cellular Effects

The effects of N-Acetyl-D-[ul-13C6;15N]glucosamine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-Acetyl-D-[ul-13C6;15N]glucosamine at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Acetyl-D-[ul-13C6;15N]glucosamine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-Acetyl-D-[ul-13C6;15N]glucosamine within cells and tissues involve several transporters or binding proteins. Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-[ul-13C6;15N]glucosamine typically involves the acetylation of D-[ul-13C6;15N]glucosamine. The process begins with the preparation of D-[ul-13C6;15N]glucosamine, which is synthesized by incorporating carbon-13 and nitrogen-15 isotopes into the glucose molecule. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of N-Acetyl-D-[ul-13C6;15N]glucosamine is generally carried out through a similar synthetic route but on a larger scale. The process involves the use of high-purity isotopic precursors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-D-[ul-13C6;15N]glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Produces D-[ul-13C6;15N]glucosamine and acetic acid.

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-D-glucosamine: The non-labeled version of the compound, commonly found in biological systems.

N-Acetylglucosamine: A general term that may encompass different isomers, including the less common L-isomer.

Uniqueness

N-Acetyl-D-[ul-13C6;15N]glucosamine is unique due to its stable isotopic labeling, which allows for detailed and precise studies of metabolic pathways and biochemical processes. This makes it a valuable tool in research compared to its non-labeled counterparts .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-QQMDGYJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.